molecular formula C18H14O4 B126312 Methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate CAS No. 90101-87-4

Methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate

Cat. No. B126312
CAS RN: 90101-87-4
M. Wt: 294.3 g/mol
InChI Key: OSHFQLSUZICPRA-UHFFFAOYSA-N
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Patent
US04634768

Procedure details

A 29.4 g (0.10 mole) quantity of methyl 3-methylflavone-8-carboxylate was added to 200 ml of a solution of 0.5N--KOH in methanol. The mixture was refluxed with heating for 3 hours and the solvent was removed by distillation. To the residue was added 300 ml of water to dissolve the residue in water and the solution was subjected to filtration. The filtrate was neutralized with dilute hydrochloric acid to give 27.3 g (97.5%) of 3-methylflavone-8-carboxylic acid, M.P. 229° to 231.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11](=[O:12])[C:10]2[C:5](=[C:6]([C:13]([O:15]C)=[O:14])[CH:7]=[CH:8][CH:9]=2)[O:4][C:3]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-].[K+]>CO>[CH3:1][C:2]1[C:11](=[O:12])[C:10]2[C:5](=[C:6]([C:13]([OH:15])=[O:14])[CH:7]=[CH:8][CH:9]=2)[O:4][C:3]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(OC2=C(C=CC=C2C1=O)C(=O)OC)C1=CC=CC=C1
Name
solution
Quantity
200 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
ADDITION
Type
ADDITION
Details
To the residue was added 300 ml of water
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the residue in water
FILTRATION
Type
FILTRATION
Details
the solution was subjected to filtration

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OC2=C(C=CC=C2C1=O)C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27.3 g
YIELD: PERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.